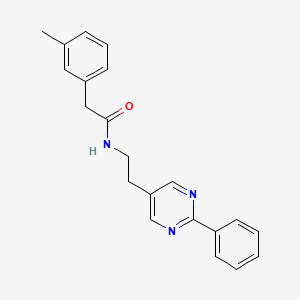

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-16-6-5-7-17(12-16)13-20(25)22-11-10-18-14-23-21(24-15-18)19-8-3-2-4-9-19/h2-9,12,14-15H,10-11,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXDFWTVZIUFPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide typically involves the following steps:

Formation of the Phenylpyrimidine Intermediate: The phenylpyrimidine moiety can be synthesized through a condensation reaction between a phenyl-substituted aldehyde and a pyrimidine derivative under acidic or basic conditions.

Alkylation Reaction: The phenylpyrimidine intermediate is then subjected to an alkylation reaction with an appropriate alkyl halide to introduce the ethyl group.

Acetamide Formation: The final step involves the reaction of the alkylated phenylpyrimidine with m-tolylacetic acid or its derivatives under amide-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways.

Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

Lipophilicity : The target compound’s phenylpyrimidine and m-tolyl groups likely confer higher logP values than polar derivatives (e.g., ), favoring blood-brain barrier penetration.

Metabolic Stability : The m-tolyl group may reduce CYP450-mediated metabolism compared to naphthyl () or methoxy-substituted analogs () .

Biological Activity

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring , an ethyl linker , and a tolyl acetamide group . The structural characteristics suggest various interactions with biological targets, which may lead to significant pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thus modulating their activity. This is particularly relevant in the context of viral replication and other disease pathways where enzyme inhibition is beneficial.

- Receptor Interaction : Preliminary studies indicate that this compound could interact with cellular receptors, influencing various signaling pathways that are crucial for cellular function.

Antiviral Properties

Research indicates that derivatives of pyrimidine structures can inhibit protein interactions essential for viral replication. For instance, compounds similar to this compound have shown promising antiviral properties in vitro.

Anticancer Activity

A study evaluating the anticancer potential of structurally related compounds found that certain pyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines. These compounds induced apoptosis and cell cycle arrest, demonstrating their potential as anticancer agents .

Data Table: Biological Activity Overview

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data for this compound is limited, related compounds have shown favorable bioavailability and metabolic stability in preliminary studies. Further research is necessary to establish the safety profile and therapeutic index of this compound.

Future Directions

Given its promising biological activity, further investigation into this compound is warranted. Future studies should focus on:

- Mechanistic Studies : Elucidating the specific molecular targets and pathways involved in its action.

- In Vivo Studies : Evaluating the efficacy and safety in animal models to support clinical translation.

- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.